molecular formula C20H16Cl2 B12601906 1,3-Bis(alpha-chlorobenzyl)benzene CAS No. 647375-38-0

1,3-Bis(alpha-chlorobenzyl)benzene

Cat. No.: B12601906
CAS No.: 647375-38-0
M. Wt: 327.2 g/mol
InChI Key: ULPXGJOHKPZOAY-UHFFFAOYSA-N
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Description

1,3-Bis(alpha-chlorobenzyl)benzene, also known as 1,3-bis(chloromethyl)benzene, is an organic compound with the molecular formula C8H8Cl2. It is a derivative of benzene, where two chloromethyl groups are attached to the 1 and 3 positions of the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(alpha-chlorobenzyl)benzene can be synthesized through the chloromethylation of m-xylene. The reaction involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions typically include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(alpha-chlorobenzyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(alpha-chlorobenzyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is employed in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-bis(alpha-chlorobenzyl)benzene involves its reactivity towards nucleophiles due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(alpha-chlorobenzyl)benzene is unique due to the positioning of the chloromethyl groups, which influences its reactivity and the types of reactions it can undergo. The 1,3-substitution pattern allows for specific interactions and applications that are distinct from its isomers .

Properties

CAS No.

647375-38-0

Molecular Formula

C20H16Cl2

Molecular Weight

327.2 g/mol

IUPAC Name

1,3-bis[chloro(phenyl)methyl]benzene

InChI

InChI=1S/C20H16Cl2/c21-19(15-8-3-1-4-9-15)17-12-7-13-18(14-17)20(22)16-10-5-2-6-11-16/h1-14,19-20H

InChI Key

ULPXGJOHKPZOAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(C3=CC=CC=C3)Cl)Cl

Origin of Product

United States

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